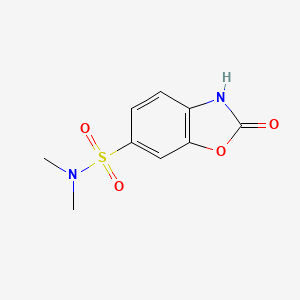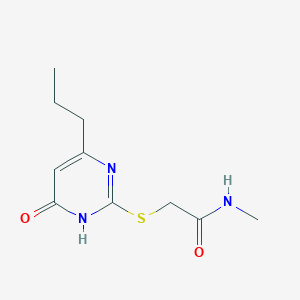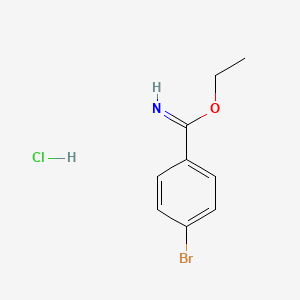
3-(3-Phenylphenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenylphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C19H16O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyclobutanones, such as 3-(3-Phenylphenyl)cyclobutan-1-one, can be achieved through various methods. These include hydroboration of 1-alkynyl-1-boronate esters, chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs), and oxidative ring expansion of methylenecyclopropanes .Molecular Structure Analysis
The molecular structure of 3-(3-Phenylphenyl)cyclobutan-1-one consists of a cyclobutane ring attached to two phenyl groups at the 3-position and a carbonyl group at the 1-position .Chemical Reactions Analysis
Cyclobutanones, including 3-(3-Phenylphenyl)cyclobutan-1-one, can undergo various chemical reactions. These include reactions with aldehydes, palladium-catalyzed cross-coupling reactions, and [2 + 2] cycloadditions .Physical And Chemical Properties Analysis
3-(3-Phenylphenyl)cyclobutan-1-one has a boiling point of 109-118 °C (at 10 Torr), a predicted density of 1±0.06 g/cm3, and a refractive index of 1.544 . It is a solid substance with a light yellow color .Scientific Research Applications
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving cyclobutane derivatives have been explored for the synthesis of complex organic molecules. For instance, Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
Nonpeptidic Small Molecule Agonists
In the realm of medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, showcasing their potential in therapeutic applications. Liu et al. (2012) reported the identification of a novel cyclobutane class of GLP-1 receptor agonists, highlighting their potency both in vitro and in vivo (Liu et al., 2012).
Molecular Structure and Crystallography
The study of cyclobutane derivatives extends to crystallography to elucidate their molecular structure. Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) investigated oxime derivatives containing cyclobutane, contributing to the understanding of their structural properties through X-ray crystallography (Dinçer et al., 2005).
Photocatalysis and Synthesis
Photocatalytic applications of cyclobutane derivatives for organic synthesis have been explored, with Ischay, Anzovino, Du, and Yoon (2008) reporting on the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing the synthesis efficiency and excellent diastereoselectivity in forming cyclobutane products (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-phenylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYLYIQCHXGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylphenyl)cyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)

![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)
![Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2632235.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)




![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)